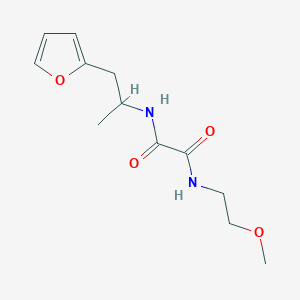![molecular formula C22H16Cl2N4O3 B2762715 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 923217-35-0](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide
カタログ番号 B2762715
CAS番号:
923217-35-0
分子量: 455.3
InChIキー: HAVDIODMUKPPQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrido[3,2-d]pyrimidin . Pyrido[3,2-d]pyrimidin is a heterocyclic compound and is a core structure that is often found in various pharmaceutical agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrido[3,2-d]pyrimidin derivatives. For instance, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was reported, which involved varying solvents, catalysts, and the use of microwave irradiation .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and bioactivity evaluation of N-(4,6-disubstituted-2-pyrimidinyl)-2,4-dicholorobenzoxyacetamide series demonstrate innovative approaches to crafting compounds with potential herbicidal properties (Fang Hai-bin, 2007).
- Studies on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, reveal their antimicrobial potential, showcasing the versatile nature of pyrimidine-based compounds in addressing microbial resistance (A. Hossan et al., 2012).
- The structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide via synthesis and molecular docking analysis highlights the compound's anticancer capabilities, demonstrating the critical role of structural analysis in drug design (G. Sharma et al., 2018).
Bioactivity and Chemical Reactivity
- Research on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives emphasizes their significant roles in medicinal chemistry, especially as potential antibacterial agents (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).
- The design, synthesis, and evaluation of thiazolopyrimidine derivatives for antinociceptive and anti-inflammatory properties illustrate the therapeutic potential of pyrimidine-based compounds in pain and inflammation management (T. Selvam et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 4-chloroaniline to form the intermediate compound. This intermediate is then reacted with N-(4-chlorophenyl)acetamide to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "4-chloroaniline", "N-(4-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 4-chloroaniline in the presence of a coupling agent to form the intermediate compound.", "Step 3: Reaction of the intermediate compound with N-(4-chlorophenyl)acetamide in the presence of a base to form the final product." ] } | |
CAS番号 |
923217-35-0 |
製品名 |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide |
分子式 |
C22H16Cl2N4O3 |
分子量 |
455.3 |
IUPAC名 |
N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16Cl2N4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29) |
InChIキー |
HAVDIODMUKPPQS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)N=C1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



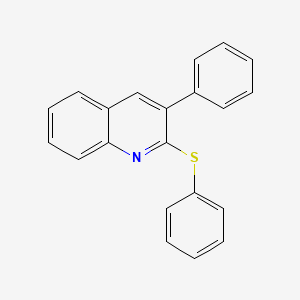
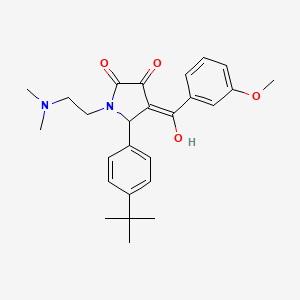
![N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762640.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2762641.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2762642.png)
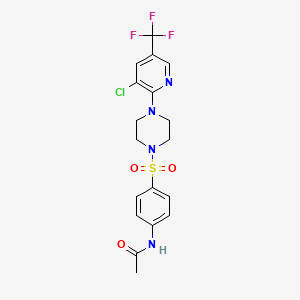
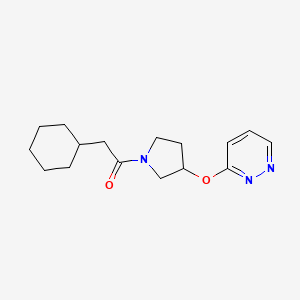
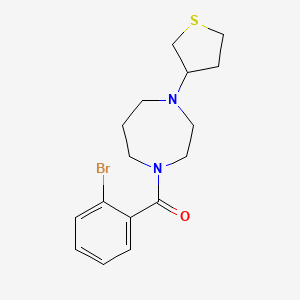
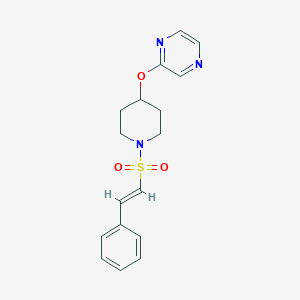
![N-(2,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2762649.png)
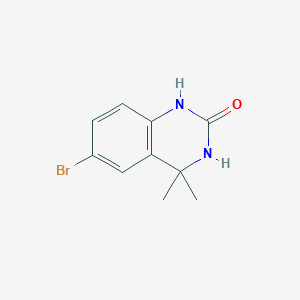
![3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-](/img/structure/B2762652.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2762653.png)
